An In-depth Technical Guide to the Basic Properties of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol
An In-depth Technical Guide to the Basic Properties of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol, a molecule of significant interest in pharmaceutical research and development due to its structural relationship to the widely used beta-blocker, Metoprolol. Often identified as a process-related impurity or a potential metabolite of Metoprolol, a thorough understanding of its chemical and pharmacological characteristics is crucial for quality control, drug safety assessment, and the exploration of new therapeutic agents. This document delves into the physicochemical properties, synthesis, spectral characterization, potential pharmacological activity, and analytical methodologies for this compound, offering a valuable resource for scientists in the field.
Introduction
1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol is a secondary amine and a member of the aryloxypropanolamine class of compounds. Its core structure is closely related to that of Metoprolol, a cardioselective β1-adrenergic receptor blocker used extensively in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1] The primary structural difference lies in the substitution on the amine nitrogen, where 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol possesses a methyl group instead of the isopropyl group found in Metoprolol.
The presence of this compound as an impurity in Metoprolol drug substance and formulated products necessitates robust analytical methods for its detection and quantification to ensure the safety and efficacy of the final pharmaceutical product.[2] Furthermore, its structural similarity to Metoprolol suggests a potential for pharmacological activity, making it a subject of interest for structure-activity relationship (SAR) studies within the class of beta-blockers.[3] This guide aims to consolidate the available technical information on 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol, providing a foundation for further research and development.
Physicochemical Properties
| Property | Value | Source/Method |
| IUPAC Name | 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol | --- |
| CAS Number | 69336-80-7 | [4] |
| Molecular Formula | C₁₁H₁₇NO₃ | [2] |
| Molecular Weight | 211.26 g/mol | [2] |
| Appearance | Predicted: Solid | --- |
| pKa (basic) | Predicted: 9.5 ± 0.5 | Computational Prediction |
| logP | Predicted: 1.2 ± 0.3 | Computational Prediction |
| Water Solubility | Predicted: Moderately Soluble | Computational Prediction |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| Stability | Expected to be stable under normal laboratory conditions. As an aryloxypropanolamine, it may be susceptible to oxidation and degradation under stress conditions such as heat, light, and extreme pH. | General knowledge of related compounds |
Note on Predicted Values: The pKa and logP values are estimated using computational software and should be considered as approximations. Experimental determination is recommended for definitive values.
Synthesis and Characterization
The synthesis of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol typically follows a convergent synthetic strategy common for aryloxypropanolamine derivatives. A plausible synthetic route is outlined below.
Synthetic Workflow
The synthesis can be logically divided into two main steps: the formation of the epoxide intermediate and the subsequent ring-opening with methylamine.
Caption: Synthetic workflow for 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(4-Methoxyphenoxy)-2,3-epoxypropane
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To a stirred solution of 4-methoxyphenol (1.0 eq) in a suitable solvent such as acetone or dimethylformamide (DMF), add a base, for example, powdered potassium carbonate (1.5 eq) or sodium hydroxide (1.2 eq).
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Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.
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Add epichlorohydrin (1.2 eq) dropwise to the reaction mixture.
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Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude epoxide.
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Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure 1-(4-methoxyphenoxy)-2,3-epoxypropane.
Step 2: Synthesis of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol
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Dissolve the purified 1-(4-methoxyphenoxy)-2,3-epoxypropane (1.0 eq) in a suitable protic solvent such as methanol or ethanol.
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Add an excess of methylamine (e.g., a 40% aqueous solution or a solution in ethanol, 3-5 eq) to the epoxide solution.
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Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction by TLC.
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Once the reaction is complete, remove the solvent and excess methylamine under reduced pressure.
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Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining water-soluble impurities.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol by column chromatography or crystallization to obtain the final product of high purity.
Spectral Characterization
The structural confirmation of the synthesized compound is achieved through various spectroscopic techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxyphenoxy group, the methoxy protons as a singlet, and signals for the propan-2-ol backbone, including the methyl group on the nitrogen.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the carbons of the propan-2-ol chain.
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MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The ESI-MS (Electrospray Ionization Mass Spectrometry) in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 212.12.
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IR (Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, C-O stretching of the ether and alcohol, and aromatic C-H and C=C stretching vibrations.
Pharmacological Profile
Predicted Mechanism of Action
Given its structural similarity to Metoprolol, 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol is predicted to act as a β-adrenergic receptor antagonist.[3] The aryloxypropanolamine scaffold is a well-established pharmacophore for beta-blockers.[5] It is hypothesized that the compound binds to β-adrenergic receptors, competitively inhibiting the binding of endogenous catecholamines like epinephrine and norepinephrine. This antagonism would lead to a reduction in the downstream signaling cascade mediated by adenylyl cyclase and cyclic AMP (cAMP).
Caption: Proposed mechanism of action as a β-adrenergic antagonist.
Predicted Selectivity
The selectivity of beta-blockers for β1 versus β2 receptors is a critical determinant of their clinical utility. While Metoprolol is known for its β1-selectivity, the impact of replacing the isopropyl group with a smaller methyl group on receptor selectivity is not definitively established without experimental data. It is plausible that 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol retains some degree of β1-selectivity, though its potency and selectivity profile would require experimental validation through receptor binding assays. Studies on structurally related compounds have shown that even minor modifications to the amine substituent can influence the affinity for β-adrenergic receptors.[3]
Analytical Methodologies
Accurate and robust analytical methods are essential for the identification and quantification of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol, particularly in the context of impurity profiling of Metoprolol.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the most common technique for the analysis of Metoprolol and its related compounds.[2]
5.1.1. Recommended HPLC Method
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Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.
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Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate or potassium phosphate, pH adjusted to 3.0-4.0) and an organic modifier (e.g., acetonitrile or methanol) is recommended for optimal separation of the main component from its impurities.
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Flow Rate: A typical flow rate is 1.0 mL/min.
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Detection: UV detection at a wavelength of approximately 223 nm or 274 nm, where the phenoxy moiety exhibits absorbance.
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Injection Volume: 10-20 µL.
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Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.
5.1.2. Sample Preparation
A stock solution of the sample can be prepared by dissolving it in the mobile phase or a mixture of water and the organic modifier. Subsequent dilutions can be made to fall within the linear range of the calibration curve.
Gas Chromatography (GC)
Gas chromatography can also be employed for the analysis of this compound, potentially after derivatization to improve its volatility and thermal stability.
5.2.1. Recommended GC Method
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Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).
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Injector and Detector Temperature: Typically set at 250-280 °C.
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Oven Temperature Program: A temperature gradient program starting from a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure good separation.
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Carrier Gas: Helium or nitrogen at a constant flow rate.
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Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS) for more selective and sensitive detection.
Hyphenated Techniques
For unambiguous identification and structural elucidation, especially in complex matrices, hyphenated techniques are invaluable.
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LC-MS (Liquid Chromatography-Mass Spectrometry): This technique combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, allowing for the determination of the molecular weight and fragmentation pattern of the compound.
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GC-MS (Gas Chromatography-Mass Spectrometry): Similar to LC-MS, GC-MS provides both chromatographic separation and mass spectral data, which is highly useful for the identification of volatile and semi-volatile compounds.
Conclusion
1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol is a compound of significant interest due to its close structural relationship with the beta-blocker Metoprolol. As a potential impurity and a molecule with predicted pharmacological activity, a thorough understanding of its basic properties is essential for pharmaceutical scientists. This guide has provided a comprehensive overview of its physicochemical characteristics, a plausible synthetic route with a detailed experimental protocol, its predicted pharmacological profile, and recommended analytical methodologies for its characterization and quantification. The information presented herein serves as a foundational resource to support further research, including the development of certified reference standards, in-depth pharmacological evaluation, and the establishment of validated analytical methods for quality control in the pharmaceutical industry.
References
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Walczak, M., Wójcikowski, J., & Daniel, W. A. (2012). Enantioselective LC/ESI-MS/MS analysis and pharmacokinetic and tissue distribution study of (2RS)-1-(7-methoxy-1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)-propan-2-ol in rats. Chirality, 24(8), 659–666. [Link]
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